molecular formula C13H13NS B012090 Pyridine, 3-((benzylthio)methyl)- CAS No. 102207-55-6

Pyridine, 3-((benzylthio)methyl)-

Cat. No. B012090
M. Wt: 215.32 g/mol
InChI Key: GOSLSLYNKCYNDL-UHFFFAOYSA-N
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Description

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

Pyridine can be synthesized by various methods. One of the synthesis methods involves the reaction of formaldehyde, paracetaldehyde, ammonia, and acetic acid . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .


Molecular Structure Analysis

The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom . The molecular weight of pyridine is 93.1265 .


Chemical Reactions Analysis

Pyridine and its derivatives are involved in a wide range of chemical reactions. For instance, they can undergo reactions such as alkylation, acylation, sulfonylation, and many others .

Safety And Hazards

Pyridine is highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation .

Future Directions

The future directions in the study and application of pyridine and its derivatives are vast. They are crucial elements in the field of organic chemistry and drug discovery. New catalytic methods and reactions involving pyridine are being explored for the synthesis of complex molecules .

properties

IUPAC Name

3-(benzylsulfanylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSLSLYNKCYNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144782
Record name Pyridine, 3-((benzylthio)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 3-((benzylthio)methyl)-

CAS RN

102207-55-6
Record name Pyridine, 3-((benzylthio)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-((benzylthio)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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